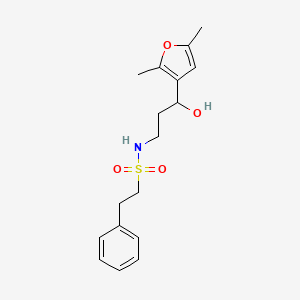

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide

Description

This sulfonamide derivative features a 2,5-dimethylfuran moiety linked to a hydroxypropyl chain and a phenylethanesulfonamide group. The sulfonamide moiety enhances acidity and hydrogen-bond donor capacity, distinguishing it from standard amides.

Properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-13-12-16(14(2)22-13)17(19)8-10-18-23(20,21)11-9-15-6-4-3-5-7-15/h3-7,12,17-19H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAMMKJEMLRKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide typically involves multiple steps:

Formation of the Furan Derivative: The initial step involves the synthesis of 2,5-dimethylfuran. This can be achieved through the acid-catalyzed cyclization of 2,5-hexanedione.

Hydroxypropylation: The furan derivative is then subjected to a hydroxypropylation reaction. This involves the reaction of 2,5-dimethylfuran with an appropriate hydroxypropylating agent, such as 3-chloropropanol, under basic conditions.

Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated furan derivative with 2-phenylethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-diones.

Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.

Industry

In the material science domain, this compound could be explored for its potential use in the development of new materials with specific electronic or optical properties. Its furan ring and sulfonamide group could contribute to unique material characteristics.

Mechanism of Action

The mechanism by which N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of para-aminobenzoic acid (PABA), interfering with bacterial folic acid synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences between the target compound and related molecules:

Hydrogen Bonding and Crystal Packing

- Target Compound: The hydroxypropyl group likely forms intramolecular H-bonds with the sulfonamide oxygen, influencing conformation.

- Pyrazole-Furan Hybrid () : Exhibits intermolecular O–H···N and N–H···O bonds, forming trans-dimers and extended 2D networks . In contrast, the target’s sulfonamide may favor different packing motifs due to its bulkier phenylethane substituent.

- Acetamide Derivatives (): Multiple H-bond donors (amino, hydroxy) and acceptors (amide carbonyl) create dense interaction networks, which may enhance thermal stability or binding specificity compared to the target’s simpler H-bond profile .

Aromatic and Steric Effects

- 2,5-Dimethylfuran vs. Phthalimide () : The dimethylfuran in the target compound is less electron-deficient than the phthalimide’s aromatic system, reducing its capacity for charge-transfer interactions. However, the furan’s methyl groups may enhance lipophilicity and membrane permeability .

- Phenylethane vs.

Pharmacological and Material Implications

- Sulfonamide vs. Phthalimide : Sulfonamides are more acidic (pKa ~10) than phthalimides (pKa ~14), enabling ionization at physiological pH and improved solubility. This property is critical for drug design but less relevant for polymer applications, where phthalimides dominate .

- Cyclopropane Derivatives () : Fused heterocycles in cyclopropanesulfonamides confer rigidity and metabolic stability, whereas the target’s hydroxypropyl chain introduces conformational flexibility, which may be advantageous in targeting dynamic binding sites .

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 337.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₄S |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1421513-20-3 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial folate synthesis by competing with p-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This mechanism can extend to other enzymes involved in metabolic pathways.

- Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Compounds with sulfonamide groups have been shown to exhibit anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar compounds and their derivatives, providing insights into the potential effects of this compound.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of sulfonamide derivatives found that modifications in the side chains significantly affected their antibacterial efficacy against various strains of bacteria. The results indicated that compounds with furan rings exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without such modifications .

Case Study: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of sulfonamides demonstrated that specific structural features, such as the presence of hydroxyl groups and aromatic rings, contributed to reduced inflammation markers in vitro. This suggests that this compound may similarly modulate inflammatory responses.

Comparative Analysis

The following table summarizes the biological activities reported for related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| N-(4-methylphenyl)sulfonamide | Moderate | High | Effective against E. coli |

| This compound | High | Moderate | Potential for broad-spectrum activity |

| N-(4-fluorophenyl)sulfonamide | Low | High | Selective inhibition of COX |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.